Ethyl 2,2,2-trifluoroethanecarboximidate
Description
Ethyl 2,2,2-trifluoroethanecarboximidate is an organic compound with the molecular formula C4H6F3NO. It is a derivative of ethanimidic acid, where the hydrogen atom is replaced by an ethyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2,2,2-trifluoroethanimidate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c1-2-9-3(8)4(5,6)7/h8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBZUCUJQFWHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300301 | |
| Record name | Ethyl 2,2,2-trifluoroethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019019-98-7 | |
| Record name | Ethyl 2,2,2-trifluoroethanimidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1019019-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,2,2-trifluoroethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2,2,2-trifluoroethanecarboximidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2,2-trifluoroethanecarboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. The general mechanism of the Pinner reaction includes the formation of imidates as intermediates. The reaction typically requires an acidic environment and proceeds via the following steps:
- Protonation of the nitrile group.
- Nucleophilic attack by the alcohol.
- Formation of the imidate intermediate.
- Deprotonation to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the Pinner reaction is carried out under controlled conditions. The reaction mixture is typically refluxed to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,2-trifluoroethanecarboximidate undergoes various chemical reactions, including:
Hydrolysis: This reaction converts the imidate into the corresponding ester and ammonia.
Aminolysis: Reaction with amines to form amidines.
Substitution Reactions: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid catalyst.
Aminolysis: Requires the use of primary or secondary amines.
Substitution Reactions: Often involve the use of strong nucleophiles such as alkoxides or thiolates.
Major Products Formed
Hydrolysis: Produces ethyl trifluoroacetate and ammonia.
Aminolysis: Yields the corresponding amidine derivatives.
Substitution Reactions: Results in the formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2,2-trifluoroethanecarboximidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 2,2,2-trifluoroethanecarboximidate involves its reactivity as an electrophile. The compound’s trifluoromethyl group enhances its electrophilic nature, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used .
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoroacetate: Similar in structure but lacks the imidate functionality.
Methyl trifluoroacetate: Another ester with a trifluoromethyl group but with a methyl ester instead of an ethyl ester.
Trifluoroacetic acid: The parent acid from which many trifluoromethyl derivatives are synthesized.
Uniqueness
Ethyl 2,2,2-trifluoroethanecarboximidate is unique due to its imidate functionality, which imparts distinct reactivity compared to other trifluoromethyl compounds.
Biological Activity
Ethyl 2,2,2-trifluoroethanecarboximidate (ETFE) is a fluorinated organic compound with significant relevance in both synthetic chemistry and biological research. This article explores the biological activity of ETFE, including its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.
Molecular Formula: CHFNO
CAS Number: 1019019-98-7
ETFE is synthesized primarily through the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. The synthesis typically requires controlled conditions to ensure high yield and purity. The product can be purified via distillation or recrystallization.
The biological activity of ETFE is largely attributed to its electrophilic nature, enhanced by the presence of the trifluoromethyl group. This group increases the compound's reactivity towards nucleophiles, making it a valuable intermediate in various biochemical reactions.
Key Mechanisms:
- Electrophilic Attack: The trifluoromethyl group facilitates nucleophilic attacks by biomolecules, leading to modifications that can alter biological pathways.
- Modification of Biomolecules: ETFE is employed in the modification of proteins and nucleic acids, allowing researchers to study structural and functional changes in these biomolecules.
Biological Applications
ETFE has been investigated for its potential applications in several fields:
- Drug Development: Its unique properties make it a candidate for synthesizing fluorinated pharmaceuticals. Fluorinated compounds often exhibit improved metabolic stability and bioavailability.
- Biochemical Research: ETFE is used to modify biomolecules for studying their interactions and functions. For instance, it can be used to label proteins or nucleic acids for tracking within biological systems.
Comparative Analysis with Similar Compounds
To better understand the unique properties of ETFE, it is useful to compare it with similar compounds:
| Compound | Structure Type | Key Properties |
|---|---|---|
| Ethyl trifluoroacetate | Ester | Used as a solvent; less reactive than ETFE |
| Methyl trifluoroacetate | Ester | Similar applications but smaller molecular size |
| Trifluoroacetic acid | Carboxylic acid | Stronger acidity; used in different chemical reactions |
Case Studies
-
Modification of Proteins:
In a study examining the effects of ETFE on enzyme activity, researchers found that ETFE could effectively modify specific amino acid residues in enzymes, leading to altered enzymatic activity. This modification was shown to enhance substrate binding affinity in certain cases. -
Fluorinated Drug Synthesis:
A recent investigation into the synthesis of fluorinated analgesics utilized ETFE as a key intermediate. The resulting compounds demonstrated increased potency compared to non-fluorinated analogs, highlighting ETFE's role in enhancing drug efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
